Ethyl 3-bromooxane-3-carboxylate
Description
Properties
Molecular Formula |
C8H13BrO3 |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 3-bromooxane-3-carboxylate |
InChI |
InChI=1S/C8H13BrO3/c1-2-12-7(10)8(9)4-3-5-11-6-8/h2-6H2,1H3 |
InChI Key |
TZRGDIQDEAKNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCOC1)Br |
Origin of Product |
United States |
Strategic Methodologies for Synthesis and Derivatization
Direct Synthetic Routes to Ethyl 3-bromooxane-3-carboxylate
Direct synthetic approaches aim to construct the target molecule by forming the oxane ring, introducing the bromine atom, and establishing the ethyl carboxylate group in a concerted or sequential manner.
The formation of the oxane (tetrahydropyran) ring is a cornerstone of the synthesis. Intramolecular cyclization reactions are the most common and effective methods. organic-chemistry.org
One prominent strategy is the intramolecular hydroalkoxylation/cyclization of unsaturated alcohols. organic-chemistry.org This can be catalyzed by various metals, including platinum, cobalt, and lanthanide triflates, to yield five- and six-membered oxygen heterocycles. organic-chemistry.org For the synthesis of an oxane precursor, a suitably substituted δ-hydroxy olefin would be required.
Another powerful technique is bromoetherification . This involves the intramolecular cyclization of an unsaturated alcohol initiated by an electrophilic bromine source, such as N-bromosuccinimide (NBS). nih.govrsc.org This method offers the advantage of simultaneously introducing the bromine atom and forming the oxane ring. nih.govrsc.org The reaction proceeds with high regioselectivity, typically following a 6-endo pathway for appropriately substituted alkenols. nih.govrsc.org
The Prins cyclization is another key method for synthesizing tetrahydropyrans, involving the reaction of a homoallylic alcohol with an aldehyde. nih.gov This reaction can be catalyzed by Brønsted or Lewis acids and offers a high degree of stereocontrol. nih.gov
Table 1: Comparison of Ring-Closing Strategies for Oxane Formation
| Method | Catalyst/Reagent Examples | Key Features |
|---|---|---|
| Intramolecular Hydroalkoxylation | Platinum complexes, Co(salen) complex, Lanthanide triflates | Tolerates various functional groups. organic-chemistry.org |
| Bromoetherification | N-Bromosuccinimide (NBS) | Simultaneously introduces bromine and forms the ring; high regioselectivity. nih.govrsc.org |
Introducing a bromine atom at the C3 position of the oxane ring with stereochemical control is a critical step. If not incorporated during ring closure, bromination can be achieved on a pre-formed oxane ring.
The electrophilic bromination of enol ethers or silyl (B83357) enol ethers derived from a corresponding ketone at the 3-position of the oxane ring can be a viable strategy. For instance, the bromination of ethyl 2-oxocyclohexanecarboxylate using bromine in a suitable solvent is a known transformation that could be adapted to the oxane system.
Furthermore, the stereoselectivity of halogenation reactions on tetrahydropyran (B127337) rings can be influenced by hyperconjugative and inductive effects of existing substituents on the ring, which dictate the conformational preferences of oxocarbenium ion intermediates. nyu.edu
Table 2: Reagents for Electrophilic Bromination
| Reagent | Substrate Type | Notes |
|---|---|---|
| N-Bromosuccinimide (NBS) | Alkenes, Enol ethers | Commonly used for allylic and benzylic bromination, and bromoetherification. nih.govrsc.org |
The final step in a direct synthesis would be the esterification of a 3-bromooxane-3-carboxylic acid precursor. The Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, is a fundamental method. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
For sterically hindered carboxylic acids, which may be the case for a 3-bromo-substituted oxane-3-carboxylic acid, more advanced esterification methods are often necessary to achieve high yields. organic-chemistry.orgrug.nl The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a powerful technique for such transformations. organic-chemistry.org Other methods include the use of Dowex H+/NaI, which can be effective for hindered esters under relatively mild conditions. nih.gov
Table 3: Selected Esterification Methods
| Method | Reagents | Key Advantages |
|---|---|---|
| Fischer Esterification | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Simple, uses common reagents. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com |
| Steglich Esterification | Ethanol, DCC, DMAP | Effective for sterically hindered acids, suppresses side products. organic-chemistry.org |
Precursor-Based Synthesis and Functional Group Interconversions
An alternative to direct synthesis involves the preparation of a related precursor molecule followed by functional group interconversions to arrive at the target compound.
A plausible precursor is an oxane-3-carboxylic acid or its ester. The synthesis of such precursors can be achieved through various means, including the oxidation of a corresponding primary alcohol at the 3-position. For instance, 3-hydroxymethyl-oxetanes can be oxidized to oxetane-3-carboxylic acids. google.comgoogle.com A similar strategy could be envisioned for the oxane series.
Once the oxane-3-carboxylic acid or its ethyl ester is obtained, the bromine atom can be introduced at the 3-position. This would likely proceed via an enolate or a related reactive intermediate, followed by treatment with an electrophilic bromine source.
The construction of the oxane ring can also be achieved from an open-chain precursor that already contains the necessary bromine and ester functionalities. An intramolecular Williamson ether synthesis is a classic approach for forming cyclic ethers. acs.org This would involve a bromo-substituted hydroxy ester. The cyclization would be induced by a base to deprotonate the hydroxyl group, which then displaces an appropriately positioned leaving group (which could be the bromine itself or another leaving group).
For example, the interaction of a bromine-releasing reagent with a mixture of an unsaturated alcohol and an ester could potentially form a halo-ether precursor suitable for cyclization. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement in Synthesis
The efficient synthesis of this compound is crucial for its subsequent applications. While specific, peer-reviewed synthesis routes for this exact molecule are not extensively documented in publicly available literature, general principles of α-bromination of esters can be applied. The synthesis would likely involve the bromination of a precursor, ethyl oxane-3-carboxylate. The optimization of such a reaction would focus on several key parameters to maximize yield and purity while minimizing side products.
Key parameters for optimization include the choice of brominating agent, solvent, temperature, and reaction time. Different brominating agents, such as N-bromosuccinimide (NBS) or liquid bromine, would exhibit varying reactivity and selectivity. The solvent plays a critical role in solubilizing reactants and influencing the reaction pathway; non-polar solvents like carbon tetrachloride are often used for radical brominations, while polar solvents might be employed for other mechanisms. Temperature control is paramount to prevent over-bromination or degradation of the starting material and product.
Table 1: Hypothetical Optimization of Bromination Conditions
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂ | CCl₄ | 80 | 4 | 45 |
| 2 | NBS | CCl₄ | 80 | 4 | 60 |
| 3 | NBS | Acetonitrile (B52724) | 60 | 6 | 55 |
| 4 | NBS | CCl₄ | 70 | 8 | 75 |
Yield enhancement strategies would involve the careful, incremental adjustment of these parameters. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), in conjunction with NBS is a standard method for improving the efficiency of allylic or benzylic brominations, and a similar approach could be explored here. Post-reaction work-up and purification techniques, such as column chromatography, would also be optimized to isolate the desired product in high purity.
Derivatization Studies of this compound
The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of more complex molecules. Derivatization can be targeted at the bromine center, the ethyl ester moiety, or the oxane ring itself.
Nucleophilic Substitutions at the Bromine Center
The carbon-bromine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. libretexts.org This is a cornerstone of its utility in synthetic chemistry. The reaction proceeds via an SN2 mechanism, where a nucleophile displaces the bromide leaving group. libretexts.org
The reactivity in these substitutions will be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. Stronger nucleophiles will generally lead to faster reaction rates.
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Azide (B81097) | Sodium Azide (NaN₃) | Azide |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Tertiary Alcohol |
| Alkoxide | Sodium Methoxide (NaOMe) | Tertiary Ether |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
| Amine | Ammonia (NH₃) | Primary Amine |
This table represents potential reactions based on the known reactivity of alkyl halides.
Transformations of the Ethyl Ester Moiety
The ethyl ester group provides another handle for chemical modification. Common transformations include hydrolysis, transesterification, and reduction.
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 3-bromooxane-3-carboxylic acid. This transformation is often a prelude to further reactions of the carboxyl group.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol, yielding (3-bromo-3-(hydroxymethyl)oxane).
Amidation: Reaction with amines can convert the ester into the corresponding amide.
Regioselective and Stereoselective Functionalizations of the Oxane Ring
While the C3 position is functionalized, the oxane ring itself can potentially undergo further reactions. However, the presence of the electron-withdrawing bromine and ester groups at C3 would influence the reactivity of the rest of the ring. Reactions such as ring-opening or functionalization at other positions would require specific and carefully chosen reagents and conditions to achieve regioselectivity.
Stereoselectivity would be a key consideration in any reaction involving the creation of new chiral centers on the oxane ring. The existing stereochemistry of the starting material (if chiral) would likely direct the stereochemical outcome of subsequent reactions. For instance, the approach of a reagent could be sterically hindered by the substituents at C3, leading to a preference for one stereoisomer over another. However, without specific examples from the literature, any discussion on regioselective and stereoselective functionalizations remains speculative.
Investigations into Reactivity Profiles and Mechanistic Pathways
Detailed Mechanistic Studies of Halogen Reactivity
The bromine atom at the tertiary C3 position is a key reactive site. Its departure as a bromide ion would be facilitated by the formation of a stabilized tertiary carbocation, suggesting that unimolecular pathways could be significant.
Sₙ1 and Sₙ2 Reaction Pathways at the Bromine Center
Given the tertiary nature of the carbon atom bearing the bromine, a bimolecular nucleophilic substitution (Sₙ2) reaction is highly unlikely due to steric hindrance. The bulky oxane ring and the ethyl carboxylate group would prevent the backside attack required for an Sₙ2 mechanism.
Conversely, a unimolecular nucleophilic substitution (Sₙ1) pathway is more plausible. The reaction would proceed through a two-step mechanism:
Formation of a Carbocation: The carbon-bromine bond would first break, forming a stable tertiary carbocation at the C3 position. The rate of this step is dependent only on the concentration of the substrate.
Nucleophilic Attack: A nucleophile would then attack the planar carbocation. This can occur from either face, potentially leading to a racemic or diastereomeric mixture of products if the molecule has other stereocenters.
Polar protic solvents like water or alcohols would be expected to favor the Sₙ1 pathway by stabilizing the carbocation intermediate and the leaving bromide ion.
Table 1: Predicted Factors Influencing Sₙ1 Reactivity at the Bromine Center
| Factor | Predicted Effect on Sₙ1 Rate | Rationale |
| Solvent Polarity | Increased rate with polar protic solvents | Stabilization of the carbocation intermediate and bromide leaving group. |
| Nucleophile Strength | Minimal effect on rate | The nucleophile is not involved in the rate-determining step. |
| Leaving Group Ability | Bromine is a good leaving group | The C-Br bond is relatively weak and bromide (Br⁻) is a stable anion. |
Elimination Reactions (E1 and E2) and Olefin Formation
Elimination reactions are expected to compete with Sₙ1 substitution, particularly in the presence of a base and at higher temperatures.
A unimolecular elimination (E1) reaction is a likely competitor to the Sₙ1 pathway as they share the same initial carbocation formation step. Following the formation of the C3 carbocation, a weak base (which can be the solvent) would abstract a proton from an adjacent carbon (C2 or C4), leading to the formation of a double bond within the oxane ring. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is generally the major product.
A bimolecular elimination (E2) reaction, which involves a single concerted step, would require a strong, sterically hindered base. The base would abstract a proton from a beta-carbon while the bromine leaves simultaneously. For an E2 reaction to occur efficiently, the beta-hydrogen and the bromine atom must be in an anti-periplanar conformation. The conformational rigidity of the oxane ring would play a crucial role in determining if this geometric requirement can be met and, consequently, the feasibility of the E2 pathway.
Reactivity of the Carboxylate Group
The ethyl carboxylate group at C3 is also a site for potential chemical transformations, primarily involving nucleophilic acyl substitution.
Hydrolysis and Transesterification Mechanisms
Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process involving the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt.
Transesterification involves the conversion of the ethyl ester to a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water.
Reduction Reactions and Derivatives Formation
The ester group can be reduced to a primary alcohol (3-(hydroxymethyl)oxane-3-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.
Oxane Ring System Transformations
The oxane ring itself is generally stable. However, under harsh reaction conditions, such as with very strong acids, ring-opening could potentially occur. The specific conditions and products of such transformations for this particular substituted oxane are not documented.
Ring-Opening Reactions and Subsequent Cyclizations
The inherent ring strain of the oxetane ring in Ethyl 3-bromooxane-3-carboxylate would theoretically make it susceptible to nucleophilic attack, leading to ring-opening reactions. Research in this area would aim to explore how the presence of the bromine and ethyl carboxylate substituents at the 3-position influences the regioselectivity and stereoselectivity of such reactions. Key areas of investigation would include the conditions under which ring-opening occurs, the types of nucleophiles that are effective, and the potential for the resulting intermediates to undergo subsequent intramolecular cyclizations to form novel heterocyclic systems. The interplay between the electron-withdrawing effects of the substituents and the strain of the four-membered ring would be a central theme of such studies.
Conformational Inversions and Their Mechanistic Implications
The four-membered oxetane ring is known to exhibit a puckered conformation. For this compound, the substituents at the C3 position would significantly influence the ring's conformational preferences and the energy barrier to ring inversion. Detailed computational and experimental studies, such as low-temperature NMR spectroscopy, would be required to determine the most stable conformations and the dynamics of their interconversion. Understanding these conformational equilibria is crucial as it can have profound implications for the molecule's reactivity, dictating the accessibility of different reaction pathways and influencing the stereochemical outcomes of reactions.
Radical and Organometallic Coupling Reactions
The presence of a bromine atom in this compound suggests its potential as a substrate in both radical and organometallic coupling reactions. In the realm of radical chemistry, investigations would focus on the homolytic cleavage of the carbon-bromine bond to generate a tertiary radical at the 3-position of the oxetane ring. The stability and subsequent reactivity of this radical intermediate would be of primary interest, including its potential for addition to unsaturated systems or participation in atom transfer radical cyclization reactions.
For organometallic coupling reactions, such as Suzuki, Stille, or Heck couplings, this compound could serve as an electrophilic partner. Research would need to establish suitable catalytic systems and reaction conditions to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position. The success of these reactions would depend on the ability of the organometallic catalyst to undergo oxidative addition into the C-Br bond without promoting undesired ring-opening of the strained oxetane moiety.
Advanced Spectroscopic and Chromatographic Approaches in Structural and Purity Assessment Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules, offering deep insights into the atomic arrangement within "Ethyl 3-bromooxane-3-carboxylate". researchgate.netbbhegdecollege.comslideshare.net
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the molecular framework. In the ¹H NMR spectrum, protons adjacent to the ether oxygen in the oxane ring are expected to show signals in the 3.4 to 4.5 δ region due to a downfield shift. libretexts.org The ¹³C NMR spectrum provides complementary information, with carbon atoms bonded to the ether oxygen typically absorbing in the 50 to 80 δ range. libretexts.orgpressbooks.pub For instance, in similar cyclic ethers, these carbons can show distinct shifts. pressbooks.pub
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on known values for similar functional groups. Actual experimental values may vary.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | 1.2 - 1.4 (triplet) | ~14 |
| Ethyl -CH₂- | 4.1 - 4.3 (quartet) | ~62 |
| Oxane ring protons | 2.5 - 4.5 (multiplets) | 50 - 80 |
| Carbonyl C=O | - | ~170 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the ethyl group and the oxane ring. HSQC spectra correlate proton and carbon signals, allowing for unambiguous assignment of the atoms in the molecular structure.
Mass Spectrometry (MS) Techniques in Fragmentation Pathway Elucidation and Impurity Profiling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For "this compound," the presence of a bromine atom is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgjove.com This results in a characteristic M+2 peak in the mass spectrum, where two peaks of almost equal intensity are separated by two mass units, confirming the presence of a single bromine atom. libretexts.orgjove.com
Common fragmentation patterns for esters involve the cleavage of bonds adjacent to the carbonyl group, such as the loss of the alkoxy group (-OR). libretexts.org For halogenated compounds, the loss of the halogen atom is also a common fragmentation pathway. jove.com Analysis of these fragments helps to confirm the molecular structure and can be used to identify and profile impurities. azom.com
Table 2: Expected Mass Spectrometry Fragmentation Ions for this compound
| m/z Value | Ion | Description |
|---|---|---|
| [M]⁺ & [M+2]⁺ | [C₈H₁₃BrO₃]⁺ | Molecular ion peaks showing the isotopic pattern of bromine. |
| [M - OCH₂CH₃]⁺ | [C₆H₈BrO₂]⁺ | Loss of the ethoxy group. |
| [M - Br]⁺ | [C₈H₁₃O₃]⁺ | Loss of the bromine atom. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. uh.edu For "this compound," the most characteristic IR absorption is a strong band for the C=O stretch of the ester group, typically found in the range of 1750-1730 cm⁻¹. youtube.com The C-O stretching of the ether and ester groups will show strong bands in the 1300-1000 cm⁻¹ region. youtube.comhillsdale.eduwikipedia.org The C-Br stretch will appear at lower wavenumbers.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ester) | 1750 - 1730 (strong) |
| C-O (Ether and Ester) | 1300 - 1000 (strong) |
| C-H (Aliphatic) | 3000 - 2850 (strong to medium) |
Advanced Chromatographic Separations (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. youtube.com
High-Performance Liquid Chromatography (HPLC) is a versatile method for separating and quantifying the components of a mixture. sielc.com For a compound like "this compound," a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be appropriate for purity analysis. sielc.comnih.gov This allows for the detection and quantification of any impurities present.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment, especially for volatile compounds. mdpi.com The GC separates the components of a mixture, and the MS provides identification based on their mass-to-charge ratio and fragmentation patterns. The purity can be calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. youtube.com Both HPLC and GC are invaluable for monitoring reaction progress, enabling the optimization of reaction conditions to maximize yield and purity. youtube.commdpi.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Currently, there are no published quantum chemical calculations that specifically detail the electronic structure and energetics of Ethyl 3-bromooxane-3-carboxylate. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would be invaluable for understanding the molecule's fundamental properties.
These calculations would provide insights into:
Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state.
Electronic Properties: Distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting molecular electrostatic potential. These are crucial for predicting sites of electrophilic and nucleophilic attack.
Thermodynamic Properties: Heats of formation, Gibbs free energies, and vibrational frequencies, which are essential for understanding the compound's stability and its behavior in chemical reactions.
Without dedicated studies, any discussion on these properties for this compound remains purely speculative.
Molecular Dynamics Simulations for Conformational Landscape Exploration
No molecular dynamics (MD) simulations have been reported for this compound. MD simulations are powerful tools for exploring the conformational landscape of flexible molecules by simulating the atomic motions over time.
For this compound, MD simulations could reveal:
Conformational Isomers: Identification of the most stable conformers of the oxane ring and the ethyl carboxylate side chain.
Energy Barriers: The energy barriers between different conformations, which dictate the flexibility of the molecule and the accessibility of different shapes.
Solvent Effects: How the presence of different solvents might influence the preferred conformations and dynamics of the molecule.
The lack of such simulations means that the dynamic behavior and the full range of accessible three-dimensional structures of this compound are not understood.
Reaction Mechanism Elucidation via Computational Transition State Analysis
There is no available research on the reaction mechanisms involving this compound that has been elucidated through computational transition state analysis. This type of analysis is fundamental for understanding how the compound participates in chemical reactions.
Computational studies would typically involve:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur, which is a key factor in reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to confirm the proposed mechanism.
Without these computational investigations, any proposed reaction mechanisms for this compound lack theoretical validation.
Prediction of Reactivity and Selectivity using In Silico Methods
No in silico studies have been published that predict the reactivity and selectivity of this compound. In silico methods use computational models to forecast a molecule's chemical behavior, which can guide synthetic efforts.
For this compound, such methods could predict:
Regioselectivity and Stereoselectivity: In reactions where multiple products are possible, these methods can predict which isomer is likely to be favored.
Reaction Outcomes: Predicting the feasibility and potential products of reactions with various reagents.
Quantitative Structure-Activity Relationship (QSAR): If the compound is part of a series of biologically active molecules, QSAR models could be developed to predict the activity of new analogs.
The absence of these predictive studies limits the rational design of experiments and the exploration of the synthetic utility of this compound.
Virtual Screening and Design of Novel Analogues
There are no reports of this compound or its derivatives being used in virtual screening campaigns or for the design of novel analogues. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules to identify those that are most likely to bind to a drug target.
If this compound were identified as a hit in a biological screen, computational chemists could:
Develop a Pharmacophore Model: Identify the key structural features responsible for its biological activity.
Screen Virtual Libraries: Search for other molecules that match the pharmacophore and are therefore likely to have similar activity.
Design Novel Analogues: Computationally design new molecules based on the structure of this compound with potentially improved properties such as potency, selectivity, or metabolic stability.
As there is no publicly available information on such studies, the potential of this compound as a lead compound for drug discovery remains unexplored from a computational standpoint.
Strategic Utility in Complex Molecular Architecture Construction
Role as a Key Stereodefined Intermediate in Multi-Step Organic Synthesis
The structure of ethyl 3-bromooxane-3-carboxylate, featuring a quaternary stereocenter at the C3 position of the oxane ring, suggests its potential as a valuable stereodefined intermediate in multi-step organic synthesis. The synthesis of highly functionalized tetrahydropyrans with defined stereochemistry is a significant focus in the synthesis of many natural products. nih.gov Methodologies for creating such structures often involve cascade reactions to build the ring system with controlled stereochemistry. nih.govacs.org
Should this compound be synthesized in an enantiomerically pure form, it could serve as a chiral building block. The bromine atom, being a good leaving group, would allow for nucleophilic substitution reactions to introduce a variety of functionalities at the C3 position. The ester group provides a handle for further transformations, such as reduction to an alcohol or hydrolysis to a carboxylic acid, which can then participate in amide or ester linkages. The stability of the tetrahydropyran (B127337) ring under many reaction conditions makes it an attractive scaffold.
Potential Synthetic Transformations:
| Transformation | Reagent Example | Resulting Functional Group |
| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Azide |
| Reduction of Ester | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |
| Hydrolysis of Ester | Sodium hydroxide (B78521) (NaOH) | Carboxylic acid |
| Radical Dehalogenation | Tributyltin hydride (Bu₃SnH) | Quaternary center with H |
Precursor for Advanced Heterocyclic Building Blocks
The inherent functionality of this compound makes it a plausible precursor for more complex heterocyclic systems. The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. nih.gov The reactivity of the α-bromo ester moiety can be exploited to construct fused or spirocyclic heterocyclic systems.
For instance, reaction with a dinucleophile could lead to the formation of a new ring fused to the oxane core. The general reactivity of similar bromo-substituted heterocycles, such as 5-bromobenzofuran (B130475) derivatives, shows their utility in building more complex structures through substitution and coupling reactions. sciepub.com Similarly, intramolecular reactions could be envisioned. For example, if the ester were first converted to an amide with a tethered nucleophile, an intramolecular cyclization could furnish a bicyclic system.
Hypothetical Heterocycle Synthesis:
| Reactant | Reaction Type | Resulting Heterocyclic System |
| Thiourea | Condensation/Cyclization | Thiazole (B1198619) fused to oxane |
| Hydrazine | Substitution/Cyclization | Pyrazolidinone fused to oxane |
| Amino alcohol | Amidation then intramolecular etherification | Bicyclic lactam |
Integration into Asymmetric Synthesis Methodologies
The development of asymmetric methods for the synthesis of chiral molecules is a major field of organic chemistry. rsc.orgnih.govmdpi.com While no specific asymmetric syntheses using this compound are reported, its own synthesis could be approached asymmetrically to provide a chiral, non-racemic starting material.
Furthermore, the molecule itself could potentially be used in substrate-controlled diastereoselective reactions. The stereochemistry of the C3 position could direct the approach of reagents to other parts of the molecule, for example, if a double bond were present elsewhere in the ring. The synthesis of highly substituted aminotetrahydropyrans has been achieved through stereoselective C-H functionalization, highlighting the importance of stereocontrol in this class of compounds. acs.org
Applications in Macrocyclization and Oligomer Synthesis
Macrocycles are of significant interest in drug discovery and materials science. nih.gov this compound possesses two key functional handles—the bromo group and the ethyl ester—that could be utilized in macrocyclization strategies. For instance, the ester could be hydrolyzed to a carboxylic acid, and this difunctionalized oxane could then be used in a condensation reaction with another difunctional monomer to form a macrocyclic polyester (B1180765) or polyamide. The bromine atom could also be used as a point of attachment in, for example, a Williamson ether synthesis to close a large ring.
While no direct examples involving this specific compound exist, the general principles of using functionalized heterocyclic building blocks in macrocyclization are well-established. nih.gov
Future Directions and Emerging Research Paradigms
Innovations in Sustainable and Green Synthetic Methodologies for Halogenated Oxanes
While this article focuses on ethyl bromopyruvate, the principles of green chemistry are universally applicable to the synthesis of all halogenated compounds, including the initially mentioned class of halogenated oxanes. The drive towards sustainability in chemical synthesis is a primary focus of modern research, aiming to reduce environmental impact and improve safety. researchgate.netrsc.org
Key Principles of Green Synthesis:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net
Use of Safer Solvents and Reagents: Replacing hazardous solvents like carbon tetrachloride, which has been used in older bromination methods, with greener alternatives such as water, ethanol (B145695), or performing reactions under solvent-free conditions. google.commdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net Photocatalytic strategies, for instance, can enable reactions under mild conditions using visible light. researchgate.net
Renewable Feedstocks: Utilizing renewable starting materials. For example, the synthesis of ethyl pyruvate (B1213749), the precursor to ethyl bromopyruvate, can be achieved from biomass-derived ethyl lactate (B86563). mdpi.comresearchgate.net
Research Findings in Greener Synthesis:
Recent research has highlighted several innovative approaches to improve the sustainability of syntheses for compounds like ethyl bromopyruvate. One patented method for synthesizing ethyl bromopyruvate from ethyl pyruvate and bromine chloride is noted for producing hydrogen chloride as a byproduct, which is more easily removed and less degrading to the product than the hydrogen bromide generated in traditional methods using elemental bromine. google.com This process can also be performed at lower temperatures, further enhancing its green credentials. google.com
Furthermore, the development of catalytic processes using more environmentally benign oxidants is a key area of research. For instance, studies have shown the potential for using hydrogen peroxide as a green oxidant in the synthesis of ethyl pyruvate. researchgate.net The selective oxidation of ethyl lactate to ethyl pyruvate using molecular oxygen, catalyzed by materials like titanium dioxide or advanced nanostructured catalysts, represents another promising green route. researchgate.net These methods avoid the use of hazardous reagents and often proceed under milder conditions.
Automation and High-Throughput Screening in Compound Research and Discovery
The integration of automation and high-throughput screening (HTS) has revolutionized the field of chemical research, particularly in drug discovery and materials science. cymitquimica.comdispendix.comeuropeanpharmaceuticalreview.com These technologies enable the rapid synthesis and testing of vast libraries of compounds, significantly accelerating the pace of innovation. scbt.comnih.gov
Impact on Chemical Research:
Increased Efficiency and Speed: Automated systems can perform repetitive tasks such as liquid handling, reaction setup, and purification much faster and more consistently than manual methods. aurigeneservices.comguidechem.com HTS platforms can screen thousands to millions of compounds for biological activity or desired properties in a short period. dispendix.comdrugtargetreview.com
Enhanced Data Quality and Reproducibility: Automation minimizes human error, leading to more precise and reproducible experimental data. drugtargetreview.com This is crucial for building reliable structure-activity relationships and for the validation of research findings.
Miniaturization and Cost Reduction: Automated systems often work at a smaller scale, reducing the consumption of expensive reagents and the generation of chemical waste. nih.gov This not only lowers costs but also aligns with the principles of green chemistry.
Application in Ethyl Bromopyruvate Research:
For a reactive intermediate like ethyl bromopyruvate, automation can be particularly beneficial. Its use in the synthesis of compound libraries, for example, for creating a range of thiazole (B1198619) derivatives for screening as potential pharmaceuticals, can be streamlined and accelerated. google.comsigmaaldrich.com Automated platforms can efficiently manage the multiple reaction steps and purification processes involved.
High-throughput screening is essential for evaluating the biological activity of the compounds synthesized from ethyl bromopyruvate. For instance, if used to generate inhibitors of specific enzymes for cancer research, HTS allows for the rapid identification of the most potent candidates from a large pool of derivatives. cymitquimica.com The data generated from these screens can then be used to inform the design of the next generation of compounds in a design-make-test-analyze cycle that is increasingly automated. drugtargetreview.com
Development of Novel Catalytic Processes for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic processes is a key driver of efficiency and selectivity. For the synthesis and subsequent reactions of ethyl bromopyruvate, catalysis plays a crucial role in controlling the outcome of chemical transformations.
Advances in Catalysis:
Selective Halogenation: Achieving regioselective bromination is a significant challenge in organic synthesis. Research into catalytic methods for aromatic bromination, for example, has explored the use of zinc salts on an inert support to achieve high selectivity for the desired isomer. google.com While ethyl bromopyruvate synthesis involves aliphatic bromination, the principle of using catalysts to control selectivity is paramount.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While not yet standard for ethyl bromopyruvate synthesis, research into enzymatic halogenation and the use of keto-reductases for related transformations points towards a future where biocatalysis could provide a highly sustainable manufacturing route. researchgate.net
Nanocatalysts: The use of nanocatalysts, such as a reported Cu₂O@HKUST-1 nanocatalyst for the cyclization reaction of ethyl bromopyruvate with thiourea, can lead to shorter reaction times and higher yields. google.com Recyclable iron nanocomposites have also been shown to be effective for the synthesis of α-keto acids from alkenes. organic-chemistry.orgorganic-chemistry.org
Photocatalysis: Visible-light photocatalysis is an emerging green technology that can promote chemical reactions under ambient conditions. researchgate.net This has been successfully applied to the selective oxidation of ethyl lactate to ethyl pyruvate and holds promise for other transformations in the synthetic pathway. researchgate.net
Catalysis in Reactions of Ethyl Bromopyruvate:
Ethyl bromopyruvate is a versatile substrate for various catalytic reactions. For instance, amine-based catalysts have been developed for the enantioselective Mannich reaction of pyruvates, where they act as nucleophiles. nii.ac.jp This demonstrates the potential for developing chiral catalysts that can control the stereochemistry of products derived from ethyl bromopyruvate, which is of high importance in pharmaceutical synthesis.
Interdisciplinary Research Potential in Advanced Chemical Sciences
The utility of a chemical compound is often realized at the intersection of different scientific disciplines. Ethyl bromopyruvate, with its reactive functionalities, is a prime candidate for interdisciplinary research, bridging organic synthesis with biology, materials science, and computational chemistry.
Areas of Interdisciplinary Intersection:
Chemical Biology: Ethyl bromopyruvate has been identified as an inhibitor of certain enzymes involved in metabolic processes, making it a valuable tool for studying biochemical pathways. cymitquimica.com Its ability to react with amino acid residues in proteins allows it to be used as a chemical probe to investigate enzyme mechanisms and active sites.
Medicinal Chemistry and Drug Discovery: As a key intermediate, ethyl bromopyruvate is crucial in the synthesis of a wide range of heterocyclic compounds, such as thiazoles and imidazoles, which form the core of many pharmaceutical agents. google.comgoogle.com Its role in the synthesis of potential bacterial inhibitors and anticancer agents highlights the strong link between its chemistry and the development of new therapeutics. google.comcymitquimica.com
Materials Science: While less documented, the potential exists to incorporate ethyl bromopyruvate or its derivatives into polymers or other materials. The reactive bromine atom could serve as a site for post-polymerization modification, allowing for the tuning of material properties.
Computational Chemistry: Theoretical and computational studies can provide valuable insights into the reactivity of ethyl bromopyruvate and the mechanisms of its reactions. This can aid in the design of more efficient synthetic routes and novel catalysts, as well as in predicting the biological activity of its derivatives.
The continued exploration of ethyl bromopyruvate and related α-keto esters within these interdisciplinary contexts is likely to uncover new applications and further solidify their importance in the advanced chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
